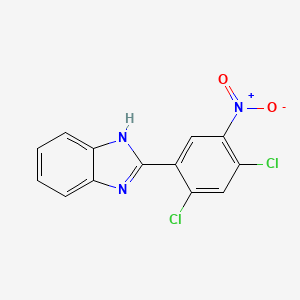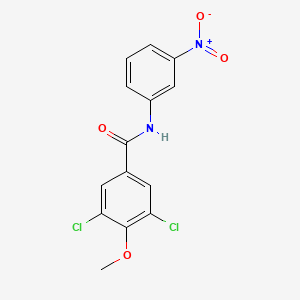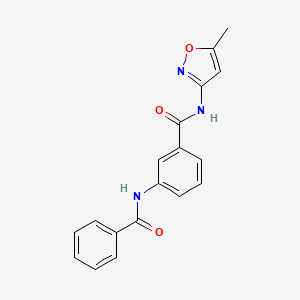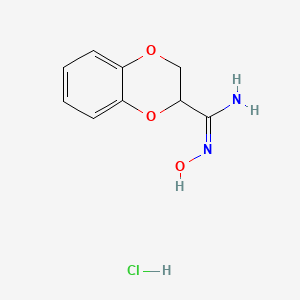
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, also known as BRCPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrole and is synthesized through a specific method. The purpose of
作用機序
The mechanism of action of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is not fully understood. However, studies have shown that it can inhibit the activity of certain proteins and enzymes, such as kinases and phosphatases. This inhibition can lead to a disruption of various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments is its potency. It has been shown to be highly effective in inhibiting the activity of various proteins and enzymes. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound and to follow strict safety protocols.
将来の方向性
There are several future directions for research involving (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, researchers are exploring the possibility of using this compound to target specific proteins and enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Finally, there is a growing interest in developing new methods for synthesizing this compound and other pyrrole derivatives, which could lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its potent anticancer properties and ability to inhibit the activity of various proteins and enzymes make it a valuable tool for studying various biological processes. While there are potential limitations to using this compound in lab experiments, its ease of synthesis and potency make it a valuable tool for researchers. Looking to the future, there is a growing interest in exploring the potential therapeutic applications of this compound and developing new methods for synthesizing pyrrole derivatives.
合成法
The synthesis of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is achieved through a reaction between 4-bromo-3-chloroaniline and pyrrole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used to study the mechanism of action of various proteins and enzymes, including kinases and phosphatases.
特性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKXEAIHILMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)


![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)